L-Alaninol, also known as (S)-2-amino-1-propanol, is an aliphatic amino alcohol with significant relevance in both organic synthesis and biological applications. It is characterized by its chiral nature, existing as the S-enantiomer, which imparts unique properties useful in various chemical reactions and processes. The compound is classified under amino alcohols and is recognized for its role as a chiral auxiliary in asymmetric synthesis.
L-Alaninol can be derived from natural sources or synthesized through various chemical methods. It is produced from L-alanine, an amino acid that is widely available in nature, particularly in proteins. The compound has been studied for its potential biosynthetic pathways involving microbial transformation, specifically through certain strains of bacteria such as Pseudomonas sp. .
The synthesis of L-Alaninol can be achieved through several methods, primarily involving the reduction of L-alanine derivatives. The most common approach utilizes sodium borohydride to reduce an inorganic acid salt of L-alanine ester.
L-Alaninol's molecular structure consists of a three-carbon chain with an amino group and a hydroxyl group attached to the first carbon.
L-Alaninol participates in various chemical reactions due to its functional groups. Its ability to act as a nucleophile makes it suitable for several synthetic applications.
The mechanism of action for L-Alaninol primarily revolves around its role as a chiral auxiliary and its interactions with biological systems.
L-Alaninol exhibits distinctive physical and chemical properties that influence its behavior in various applications.
L-Alaninol finds utility across various scientific fields:
Microbial biosynthesis of L-alaninol leverages engineered metabolic pathways in bacterial hosts. Pseudomonas sp. KIE171 has been specifically developed for the stereoselective production of L-alaninol from isopropylamine through a multi-step biotransformation process. This strain utilizes a carbon chain elongation mechanism where isopropylamine serves as the amino group donor, followed by reduction to yield L-alaninol with high enantiomeric purity [8]. The biotransformation pathway operates under mild conditions (pH 7.0-7.5, 30°C) and achieves complete conversion within 48-72 hours using resting cells in aqueous medium.
Parallel work with engineered Escherichia coli has demonstrated anaerobic fermentation routes to L-alanine precursors. Dr. Lonnie Ingram's group developed recombinant E. coli strains (e.g., ALS929(pTrc99A-alaD) expressing Bacillus sphaericus L-alanine dehydrogenase (ALD). These strains achieved remarkable L-alanine titers of 34 g/L with a yield of 0.86 g/g glucose through a two-phase fermentation process involving aerobic cell growth followed by anaerobic alanine production [2]. The ALD enzyme catalyzes the reductive amination of pyruvate to L-alanine, which serves as the direct precursor for L-alaninol through subsequent reduction.
Table 1: Engineered Microbial Systems for L-Alaninol Precursor Production
Host Strain | Genetic Modifications | Key Enzyme | L-Alanine Titer (g/L) | Yield (g/g glucose) |
---|---|---|---|---|
Pseudomonas sp. KIE171 | Natural isolate optimized via mutagenesis | Alaninol dehydrogenase | Not reported | Not reported |
E. coli ALS929 | △pfl, △pps, △aceEF, △poxB, △ldhA + pTrc99A-alaD | L-Alanine dehydrogenase | 34 | 0.86 |
Corynebacterium glutamicum AL107 | Plasmid pOBP107 expressing Arthrobacter sp. HAP1 alaD | L-Alanine dehydrogenase | 71 | 0.36 |
Chemical synthesis of L-alaninol predominantly employs borohydride reduction of activated L-alanine derivatives. Patent JPH06199747A discloses a high-yield process where L-alanine ethyl ester hydrochloride is reduced by sodium borohydride (NaBH₄) in aqueous ethanol at 20-28°C. The reaction uses a 3.0-5.0 molar equivalent of NaBH₄ to ensure complete conversion, followed by acetone quenching of excess reductant and extraction with ethyl acetate. This method achieves isolated yields exceeding 85% with excellent enantiomeric purity (>99% ee) [1] [4]. Alternative inorganic acid salts (sulfate, p-toluenesulfonate) also serve as effective substrates, though hydrochloride salts provide optimal solubility and reaction kinetics.
Enzymatic approaches utilize NADH-dependent reductases for asymmetric synthesis. Candida antarctica alcohol dehydrogenase has been engineered for the stereoselective reduction of 2-azidopropanal to (S)-2-azido-1-propanol, a protected form of L-alaninol. This reaction couples cofactor regeneration with glucose dehydrogenase, achieving 98% conversion and >99% ee in aqueous buffer at pH 6.5 [7]. Similarly, aspartate aminotransferase variants enable the synthesis of non-natural L-amino acid precursors that can be subsequently reduced to alaninol analogues [5].
Table 2: Chemoenzymatic Methods for L-Alaninol Synthesis
Method | Conditions | Catalyst | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
NaBH₄ reduction | L-Alanine ethyl ester HCl, EtOH/H₂O, 20-28°C | None | 85 | >99 |
Microbial reduction | Pyruvate, NH₄⁺, pH 7.5, 30°C | Arthrobacter sp. HAP1 ALD | 75 | 97 |
Engineered reductase | 2-Azidopropanal, NADH, glucose, 30°C | Candida antarctica ADH variant | 98 | >99 |
Random and targeted mutagenesis enhances L-alaninol production in microbial hosts. Classical strain improvement of Pseudomonas sp. involved NTG (N-methyl-N'-nitro-N-nitrosoguanidine) mutagenesis to generate mutants with 2-fold higher productivity than wild-type strains. These mutants exhibited enhanced tolerance to isopropylamine inhibition and improved carbon flux toward alaninol biosynthesis [8].
Transposon mutagenesis enables genome-wide identification of alaninol yield determinants. In Edwardsiella ictaluri, a MAR2xT7 transposon library of 45,000 mutants identified 56 genes associated with growth defects, including sulfurtransferase (tusA) and Fe-S cluster assembly (iscX) genes. Insertions in these loci reduced cellular fitness but provided insights into cofactor metabolism crucial for reductase activity [3] [6]. Similarly, "InducTn-seq" technology applied to E. coli generates >1.2 million transposon mutants from a single colony, enabling quantitative fitness analysis of essential genes under production conditions [9]. These techniques identify amplification targets (e.g., NADH biosynthetic genes) and knockouts (e.g., alanine racemase) to minimize byproduct formation.
Yield and Productivity: Chemical synthesis via borohydride reduction provides high yields (85-90%) in 5-24 hours but requires expensive enantiopure precursors. Biotechnological routes using engineered E. coli achieve comparable yields (94% theoretical from glucose) but over longer fermentation times (48-72 hours). The Pseudomonas-based process converts isopropylamine to L-alaninol at approximately 50% molar yield [8].
Environmental Impact: NaBH₄ reduction generates stoichiometric borate waste requiring neutralization and disposal. Microbial production utilizes renewable carbohydrates as feedstocks in aqueous systems, reducing organic solvent consumption. Life-cycle analyses indicate bioprocesses lower cumulative energy demand by 30-40% compared to chemical synthesis [2] [4].
Stereoselectivity: Both methods achieve excellent enantiocontrol (>97% ee) when using enantiopure starting materials or engineered enzymes. However, microbial systems avoid the need for resolution steps due to intrinsic stereoselectivity of dehydrogenase enzymes [2] [7].
Scalability: Chemical synthesis benefits from established batch reactor technology, while bioprocesses require sterile fermentation infrastructure. Continuous whole-cell biotransformation systems address this limitation, enabling productivity of >5 g/L/h for related amino alcohols [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7